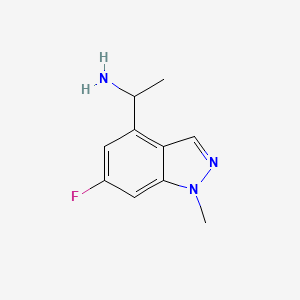
6-methoxy-2-morpholin-4-ylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2-morpholin-4-ylpyridin-3-amine is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a methoxy group, a morpholine ring, and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-morpholin-4-ylpyridin-3-amine typically involves the reaction of 2-methoxypyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the 2-methoxypyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-methoxy-2-morpholin-4-ylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-methoxy-2-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-6-(morpholin-4-yl)pyridin-3-amine: Similar structure but with different substituents.
6-Methoxy-pyridin-2-ylamine: Lacks the morpholine ring, leading to different chemical properties
Uniqueness
6-methoxy-2-morpholin-4-ylpyridin-3-amine is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C10H15N3O2 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
6-methoxy-2-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O2/c1-14-9-3-2-8(11)10(12-9)13-4-6-15-7-5-13/h2-3H,4-7,11H2,1H3 |
InChI-Schlüssel |
GGHRDFSPEIUMRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[b]thiophene-2-carboxylic acid, 7-cyano-](/img/structure/B8495808.png)
![8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8495817.png)

![Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-](/img/structure/B8495819.png)
![Carbamic acid,n-[2-amino-5-methoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8495821.png)


